Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate
Description
Properties
IUPAC Name |
methyl (E)-3-[4-(2-bromoethoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLWGDEBQDQCV-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions can be used, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as ethers or amines.
Hydrolysis: The major product is 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Applications in Organic Synthesis
Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow for various modifications and derivatizations:
- Nucleophilic Substitution : The presence of the bromo group facilitates nucleophilic substitution reactions, leading to the formation of new derivatives with distinct properties.
- Synthesis of Pharmaceuticals : The compound is being explored for its potential use in synthesizing pharmaceutical agents due to its ability to interact with various biological targets.
Research indicates that this compound may exhibit significant biological activity:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures possess anticancer activity, indicating that this compound may also have therapeutic potential.
- Interaction with Biomolecules : The unique bromoethoxy substituent may enhance interactions with cellular targets, potentially influencing pathways involved in disease processes. Ongoing research aims to elucidate these mechanisms further.
Case Studies
Several studies have investigated the biological effects and synthetic applications of this compound:
- Synthetic Pathways : A study demonstrated the successful synthesis of various derivatives through nucleophilic substitution using this compound as a precursor. These derivatives showed enhanced reactivity and potential application in drug development.
- Biological Activity Assessment : Another investigation focused on the compound's interaction with cancer cell lines, revealing promising results in inhibiting cell proliferation. Further studies are needed to confirm these effects and understand the underlying mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can modulate the compound’s activity and interactions with biological targets, influencing its overall effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key structural and functional differences between Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate and related compounds:
Functional and Reactivity Differences
- Electrophilicity and Alkylation Potential: The 2-bromoethoxy group in the target compound offers superior leaving-group capability compared to bromomethyl () or nitro groups (), making it more reactive in nucleophilic substitution reactions. This property is critical in prodrug design or polymer chemistry.
- Biological Activity : While direct data on the target compound’s bioactivity is absent, structurally similar compounds in exhibit antiproliferative effects. For instance, β-ketoester derivatives with oxy-phenyl groups show >90% inhibition in leukemia cell lines . The bromoethoxy group’s electrophilicity may enhance interactions with cellular nucleophiles, akin to alkylating chemotherapeutic agents.
Biological Activity
Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with biological systems, which may lead to therapeutic applications.
Chemical Structure and Properties
This compound features a bromoethoxy group that enhances its reactivity, particularly in nucleophilic substitution reactions. The structure can be represented as follows:
This compound is synthesized through the esterification of 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid with methanol, typically under reflux conditions to ensure complete conversion.
The biological activity of this compound is influenced by its ability to interact with various biomolecules. The bromoethoxy group can participate in nucleophilic substitutions, while the ester moiety may undergo hydrolysis or reduction, affecting its biological interactions and potential therapeutic effects.
Inhibitory Effects
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on specific enzymes, such as matrix metalloproteinases (MMPs). For instance, compounds structurally related to this compound have shown significant inhibitory activity against MMP-1, a key enzyme involved in extracellular matrix degradation .
Case Study: MMP Inhibition
A study focusing on the structure-activity relationship (SAR) of MMP inhibitors revealed that certain derivatives of similar compounds exhibited IC50 values significantly lower than their analogs. For example:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 11.5 ± 1.3 |
| Compound B | 0.18 ± 0.03 |
| Compound C | 1.54 ± 0.08 |
These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, highlighting the importance of structural features in drug design .
Therapeutic Potential
This compound has been investigated for its potential therapeutic applications, particularly in treating conditions associated with inflammation and tissue remodeling. The compound's ability to inhibit MMPs may make it relevant in managing diseases such as arthritis and cancer, where matrix degradation plays a critical role .
Comparison with Similar Compounds
When compared to other halogen-substituted phenyl propanoates, this compound demonstrates unique reactivity patterns due to the presence of the bromine atom, which is more reactive than chlorine or iodine in nucleophilic substitution reactions. This property may enhance its utility in synthetic organic chemistry and medicinal applications.
| Compound Name | Halogen Type | Reactivity Level |
|---|---|---|
| This compound | Bromine | High |
| Methyl 3-[4-(2-chloroethoxy)phenyl]prop-2-enoate | Chlorine | Medium |
| Methyl 3-[4-(2-iodoethoxy)phenyl]prop-2-enoate | Iodine | Low |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate, and how can its purity be validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in Reference Example 107 ( ), 1,2-dibromoethane reacts with a phenolic precursor in acetone under basic conditions (potassium carbonate) at 60°C. Purification is achieved using C18 reverse-phase chromatography (acetonitrile/water). Purity validation requires LCMS ([M+H]+ = 749) and HPLC (retention time = 1.58 minutes under SMD-TFA05 conditions) . Baseline separation in HPLC and mass spectral consistency are critical for confirming purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : LCMS and HPLC are primary tools for characterization, as demonstrated in patent applications ( ). LCMS confirms molecular weight ([M+H]+ = 749), while HPLC assesses purity and retention behavior. Additionally, H/C NMR can identify structural features like the bromoethoxy group (δ ~4.3 ppm for BrCHCHO-) and the α,β-unsaturated ester (δ ~6.3–7.8 ppm for vinyl protons). FT-IR can confirm ester carbonyl (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functionalities .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer : Due to the bromoethoxy group’s potential toxicity and alkylating properties, researchers should use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste handlers. highlights similar protocols for handling structurally related esters, emphasizing avoidance of skin contact and inhalation .
Advanced Research Questions
Q. How does the bromoethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom in the 2-bromoethoxy moiety acts as a leaving group, enabling SN2 reactions. For instance, in Reference Example 109 ( ), the compound reacts with amines (e.g., N-methyltetrahydrofuran-3-amine) in DMF at 80°C, facilitated by a base (N-ethyl-N-isopropylpropan-2-amine). Kinetic studies using H NMR or conductivity measurements can monitor substitution rates. Steric hindrance from the adjacent phenyl group may slow reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from impurities, tautomerism, or crystallographic packing effects. For example, unexpected HPLC peaks could indicate byproducts from incomplete bromoethoxy substitution. Cross-validation using X-ray crystallography (via SHELXL or ORTEP-III) can resolve structural ambiguities . Computational tools (e.g., DFT for NMR chemical shift prediction) or tandem MS/MS fragmentation analysis may clarify conflicting data .
Q. What strategies are employed to utilize this compound as a building block in complex organic syntheses?
- Methodological Answer : The compound serves as a key intermediate in synthesizing spirocyclic carboxamides ( ). Its bromoethoxy group undergoes displacement with nucleophiles (e.g., amines, thiols), while the α,β-unsaturated ester participates in Michael additions or cycloadditions. In Reference Example 109, it reacts with L-aspartate dimethyl ester hydroiodide to form a diazaspirodecene derivative. Optimizing stoichiometry (e.g., 1:2 molar ratio with amines) and reaction time (1.5 hours at 80°C) improves yields .
Q. How can computational chemistry models predict the reactivity or stability of this compound under various conditions?
- Methodological Answer : Molecular dynamics simulations can assess steric/electronic effects of the bromoethoxy group. For example, docking studies (using AutoDock Vina) may predict binding affinities in biological targets. QSPR models correlate substituent effects (e.g., electron-withdrawing phenyl groups) with hydrolysis rates in aqueous buffers. Stability under acidic/basic conditions can be modeled via Gaussian-based transition state calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
